
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a butoxy group, a methylbutan-2-yl group, and a sulfonyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution reactionThe reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques to remove any impurities and by-products formed during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. Hydrolysis reactions typically require the presence of water and a suitable acid or base catalyst .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- 2-Butoxy-5-(2-methyl-2-butanyl)benzenesulfonic acid
Uniqueness
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents on the benzene ring .
Propiedades
Número CAS |
143193-41-3 |
|---|---|
Fórmula molecular |
C15H23ClO3S |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
2-butoxy-5-(2-methylbutan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO3S/c1-5-7-10-19-13-9-8-12(15(3,4)6-2)11-14(13)20(16,17)18/h8-9,11H,5-7,10H2,1-4H3 |
Clave InChI |
LNROSSMPAABTHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
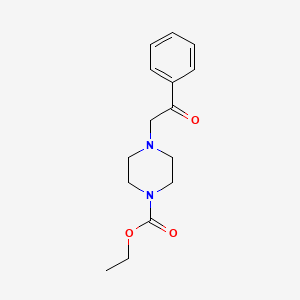
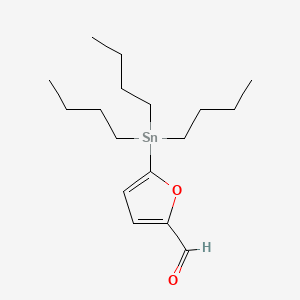

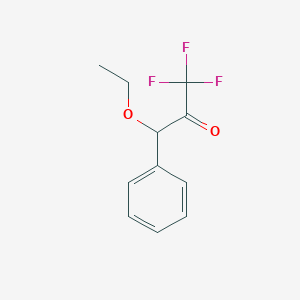
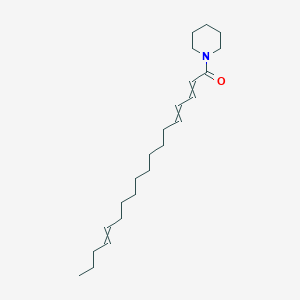
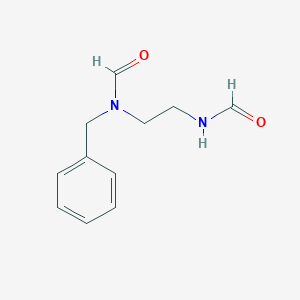
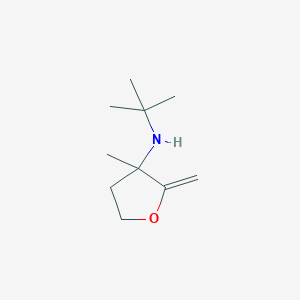
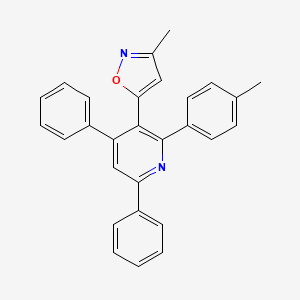
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)

![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
